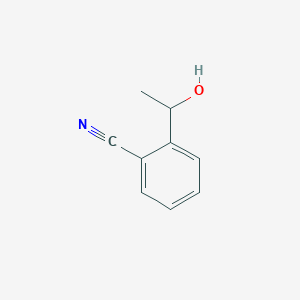

2-(1-Hydroxyethyl)benzonitrile

Description

Properties

IUPAC Name |

2-(1-hydroxyethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-7(11)9-5-3-2-4-8(9)6-10/h2-5,7,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUUYOBOUUVMQCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 1 Hydroxyethyl Benzonitrile and Its Analogs

Chemo- and Regioselective Synthesis Strategies

The precise control of chemical reactivity (chemoselectivity) and the specific placement of functional groups (regioselectivity) are paramount in the synthesis of complex organic molecules. For 2-(1-hydroxyethyl)benzonitrile and its analogs, these principles are applied to achieve high yields and purity of the desired products.

Catalytic Approaches in Carbon-Carbon and Carbon-Oxygen Bond Formation

Catalytic methods play a crucial role in the formation of the core structure of this compound, which involves the creation of a new carbon-carbon bond between the benzonitrile (B105546) moiety and the ethyl group, as well as the carbon-oxygen bond of the hydroxyl group.

Recent advancements have focused on the use of metal catalysts to facilitate these transformations. For instance, the Ritter-type reaction, catalyzed by bismuth(III) trifluoromethanesulfonate (B1224126) (Bi(OTf)₃) in conjunction with para-toluenesulfonic acid (p-TsOH·H₂O), has been shown to be an effective method for synthesizing analogs. acs.org This reaction proceeds through the generation of a benzylic carbocation from a benzylic alcohol, which is then attacked by a nitrile nucleophile. acs.org This approach offers a broad substrate scope and can deliver products in moderate to excellent yields. acs.org The optimization of reaction conditions, such as the choice of solvent and the equivalents of acid, is critical for achieving high product yields. acs.orgnih.gov

Another key strategy is the reduction of the corresponding ketone, 2-acetylbenzonitrile (B2691112). This can be achieved through various catalytic hydrogenation methods. For example, ruthenium complexes paired with chiral ligands like (S)-BINAP have been successfully used for the asymmetric hydrogenation of similar ketones, achieving high enantiomeric excess. The choice of catalyst and reaction conditions, including pressure, temperature, and solvent, significantly influences the stereochemical outcome and yield.

Furthermore, the synthesis of analogs can be achieved through coupling reactions. For example, a copper-catalyzed [2+2+1] cycloaddition of internal alkynes and nitriles has been developed for the regioselective synthesis of oxazole (B20620) derivatives containing a hydroxyethyl (B10761427) group. researchgate.net

Table 1: Catalytic Methods for the Synthesis of this compound Analogs

| Catalyst System | Reaction Type | Substrates | Key Features |

| Bi(OTf)₃ / p-TsOH·H₂O | Ritter-type reaction | Benzylic alcohols, Nitriles | Forms a C-N and C-O bond in one sequence. acs.orgnih.gov |

| Ru/(S)-BINAP | Asymmetric Hydrogenation | Acetylbenzonitriles | High enantioselectivity for the (R)-alcohol. |

| Copper(II) | [2+2+1] Cycloaddition | Internal alkynes, Nitriles | Regioselective synthesis of oxazole analogs. researchgate.net |

Stereoselective Synthesis: Enantiomeric and Diastereomeric Control

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, the development of stereoselective methods to control the formation of enantiomers and diastereomers of this compound and its analogs is of high importance.

Enantiomerically pure forms of these compounds can be obtained through asymmetric synthesis or chiral resolution. Asymmetric reduction of 2-acetylbenzonitrile is a prominent method. Biocatalytic reductions using ketoreductases (KREDs) have shown excellent results, providing access to the (S)-enantiomer with high enantiomeric excess. molaid.comscispace.com For example, a ketoreductase from Pichia glucozyma (KRED1-Pglu) has been used for the enantioselective reduction of various acetophenone (B1666503) derivatives, with the stereochemical outcome influenced by the electronic and steric properties of the substituents. molaid.com Baker's yeast has also been identified as a highly stereoselective biocatalyst for this transformation. molaid.com

In addition to enzymatic methods, chiral metal complexes are effective for asymmetric hydrogenation. As mentioned earlier, ruthenium complexes with chiral ligands like (S)-BINAP are highly effective. The synthesis of specific diastereomers of analogs has also been reported. For instance, in the synthesis of decahydroquinoline (B1201275) derivatives, the stereochemistry of the starting octahydroindole dictates the stereochemical outcome of the ring expansion reaction. acs.org

Chiral resolution, which involves the separation of a racemic mixture, is another viable approach. This can be achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation and liberation of the desired enantiomer.

Multi-component and One-Pot Synthetic Routes

Multi-component reactions (MCRs), where three or more reactants combine in a single reaction vessel to form a product that incorporates portions of all the reactants, and one-pot syntheses, where sequential reactions are carried out in the same pot, offer significant advantages in terms of efficiency, atom economy, and reduced waste generation. nih.govscispace.com

The synthesis of this compound analogs can be achieved through such strategies. For example, a one-pot synthesis of 4-(1-hydroxyethyl)benzonitrile (B1607297) has been described involving the reaction of benzaldehyde (B42025) derivatives with hydroxylamine (B1172632) hydrochloride to form an oxime, which is then dehydrated to the nitrile. The hydroxyethyl group can be introduced by using a hydroxy-substituted aldehyde or through subsequent functionalization.

MCRs have been employed for the synthesis of complex heterocyclic structures that can be considered analogs. For instance, a three-component reaction for the synthesis of biaryl-substituted isoxazoles has been reported. nih.gov Similarly, the Debus-Radziszwski multicomponent reaction is used to form imidazole-based fluorophores. nih.gov While not directly yielding this compound, these methods showcase the power of MCRs in creating diverse molecular scaffolds from simple starting materials in a single step.

Green Chemistry Principles Applied to Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mun.ca Applying these principles to the synthesis of this compound and its analogs is crucial for developing more sustainable and environmentally friendly manufacturing processes.

Solvent-Free and Environmentally Benign Reaction Conditions

One of the core principles of green chemistry is the reduction or elimination of solvents, or the replacement of hazardous solvents with more environmentally benign alternatives like water. mun.ca Solvent-free reactions can lead to improved efficiency, easier product isolation, and reduced waste. acs.org For example, the reaction of carboxylated 1,2-diaza-1,3-butadienes can be carried out under solvent-free conditions to afford piperazinones. acs.org

The use of water as a solvent is highly desirable due to its low cost, non-flammability, and minimal environmental impact. The hydration of benzonitrile to benzamide, a related reaction, has been successfully carried out in neat water using ruthenium-phosphine complexes as catalysts. d-nb.info The synthesis of certain dihydroindeno[1,2-b]pyrrole derivatives has been achieved in water with the aid of a phase transfer catalyst. nih.gov

Biocatalytic and Heterogeneous Catalytic Systems

Biocatalysis, the use of enzymes or whole microbial cells as catalysts, offers several advantages in line with green chemistry principles. scispace.com Biocatalytic reactions are typically performed under mild conditions (temperature and pH), in aqueous media, and exhibit high chemo-, regio-, and stereoselectivity. molaid.comscispace.com As discussed in section 2.1.2, the enzymatic reduction of 2-acetylbenzonitriles using ketoreductases or baker's yeast is a prime example of a green synthetic route to enantiopure (S)-2-(1-hydroxyethyl)benzonitrile. molaid.com

Heterogeneous catalysts, which are in a different phase from the reactants, are also a cornerstone of green chemistry. dtu.dkjchemlett.com They can be easily separated from the reaction mixture, allowing for their reuse and minimizing product contamination. dtu.dkjchemlett.com Supported palladium catalysts, such as Pd on carbon (Pd/C) or alumina (B75360) (Pd/Al₂O₃), are used for the hydrogenation of benzonitrile. acs.org While this reaction primarily yields benzylamine (B48309) and subsequently toluene, it demonstrates the application of heterogeneous catalysis in the transformation of the nitrile group. acs.org The development of novel heterogeneous catalysts with high selectivity for the synthesis of fine chemicals is an active area of research. dtu.dk

Table 2: Green Chemistry Approaches in the Synthesis of this compound and Analogs

| Green Chemistry Principle | Approach | Example | Reference |

| Use of Safer Solvents | Reaction in water | Hydration of benzonitrile using Ru-phosphine catalysts. | d-nb.info |

| Energy Efficiency | Solvent-free reaction | Synthesis of piperazinones from 1,2-diaza-1,3-butadienes. | acs.org |

| Catalysis | Biocatalysis | Enantioselective reduction of 2-acetylbenzonitrile with ketoreductases. | molaid.com |

| Catalysis | Heterogeneous Catalysis | Hydrogenation of benzonitrile over supported Pd catalysts. | acs.org |

Atom Economy and Reaction Efficiency Optimization

The principles of atom economy and reaction efficiency are central to modern synthetic chemistry, aiming to maximize the incorporation of starting materials into the final product while minimizing waste. In the context of this compound and its analogs, research has focused on catalytic systems and reaction condition optimization to enhance yields and improve the environmental profile of the synthesis.

A key transformation in the synthesis of cyanohydrins is the addition of a cyanide source to a carbonyl compound. Enzymatic catalysis, employing hydroxynitrile lyases (HNLs), represents a highly efficient and green method for producing enantiopure cyanohydrins. rsc.org These enzymes facilitate the enantioselective addition of cyanide to prochiral carbonyls, operating under mild conditions and often in aqueous systems, which significantly boosts the sustainability of the process. rsc.org

Beyond enzymatic methods, the development of highly active metallic catalysts is crucial. For instance, cationic platinum catalysts have been developed for the hydration of cyanohydrins to α-hydroxy amides, a common subsequent reaction. acs.org These catalysts exhibit exceptional reactivity and high turnover numbers, even for traditionally difficult substrates, addressing common issues like catalyst deactivation by cyanide. acs.org The optimization of reaction conditions is another critical factor. In the synthesis of benzazepine analogs via a Ritter-type reaction, a related transformation, careful screening of parameters such as catalyst loading and temperature led to a significant increase in product yield, reaching up to 97% under optimal conditions. acs.org This demonstrates that meticulous control over the reaction environment is paramount for efficiency. acs.org

| Methodology | Catalyst/Reagent | Key Advantage | Reported Yield | Source |

|---|---|---|---|---|

| Ritter-Type Reaction | Bi(OTf)3 / p-TsOH·H2O | Optimization of conditions leads to high efficiency | Up to 97% | acs.org |

| Reductive Cyanation | NiBr2⋅xH2O / Zn | Avoids toxic metal cyanides; good to quantitative yields | Up to 99% | thieme-connect.com |

| Enzymatic Cyanohydrin Synthesis | Hydroxynitrile Lyase (HNL) | Green, enantioselective, mild conditions | High yields | rsc.org |

| Cyanohydrin Hydration | Cationic Platinum Complex | High reactivity and turnover for a subsequent reaction | Good turnover numbers | acs.org |

Exploration of Novel Precursors and Starting Materials

The conventional synthesis of this compound typically involves the reduction of 2-acetylbenzonitrile. However, recent research has expanded the scope of available precursors, offering innovative routes to the core benzonitrile structure and its analogs.

One novel approach bypasses traditional cyanation methods that often rely on toxic reagents. A nickel-catalyzed reductive coupling allows for the synthesis of benzonitriles from readily available aryl halides and phenol (B47542) derivatives, using an electrophilic nitrile-providing reagent. thieme-connect.com This method broadens the range of accessible starting materials to include various aryl bromides, chlorides, and triflates. thieme-connect.com

In a more fundamental exploration, computational studies have modeled the formation of the benzonitrile cation from van der Waals clusters of cyanoacetylene (B89716) and acetylene (B1199291). nih.gov This intracluster growth mechanism, triggered by ionization, demonstrates a potential prebiotic pathway to aromatic molecules and represents a paradigm shift in considering the origins of such building blocks. nih.gov

The synthesis of analogs often involves building complexity from different starting points. For example, 4-[5-(1-Hydroxyethyl)-2-furyl]benzonitrile is prepared by the reduction of p-(5-acetyl-2-furyl)benzonitrile with sodium borohydride, illustrating a parallel pathway for furan-containing analogs. prepchem.com Similarly, complex structures incorporating the this compound moiety have been synthesized as part of larger molecular scaffolds, such as in potential selective androgen receptor modulators (SARMs) or as diazenyl-functionalized dyes. ontosight.airsc.org These syntheses start from more elaborate precursors, demonstrating the modularity of modern organic synthesis. ontosight.airsc.org The development of new routes to primary cyclopropylamines from nitriles further showcases the versatility of the nitrile group as a handle for constructing diverse molecular architectures. researchgate.net

| Precursor(s) | Synthetic Method | Product Class | Novelty | Source |

|---|---|---|---|---|

| Aryl Halides, 2-methyl-2-phenyl malononitrile | Nickel-Catalyzed Reductive Coupling | Benzonitriles | Avoids traditional toxic cyanide reagents | thieme-connect.com |

| Cyanoacetylene, Acetylene | Ionization of van der Waals clusters (Computational) | Benzonitrile Cation | Fundamental/prebiotic formation pathway | nih.gov |

| p-(5-Acetyl-2-furyl)benzonitrile | Reduction with NaBH4 | Furyl-benzonitrile analogs | Synthesis of a heterocyclic analog | prepchem.com |

| (2R)-2-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]pyrrolidine | Multi-step synthesis | Complex SARM analogs | Incorporation into complex pharmaceutical scaffolds | rsc.org |

Mechanistic Investigations of Synthetic Transformations

Understanding the precise mechanisms of chemical reactions is fundamental to optimizing existing synthetic methods and designing new ones. A combination of computational modeling and advanced experimental techniques has provided deep insights into the transformations involved in synthesizing this compound and related compounds.

Computational Studies: Density Functional Theory (DFT) calculations have become a powerful tool for mapping reaction pathways. For example, DFT studies on the rhodium-catalyzed transannulation of pyridotriazole with benzonitrile have been used to explore potential mechanisms, such as a [2+2] cycloaddition, and to calculate the energy barriers for the formation of key intermediates. acs.org Similarly, ab initio molecular dynamics (AIMD) have been employed to simulate the formation of the benzonitrile cation from acetylene and cyanoacetylene clusters, providing a step-by-step view of bond formation upon ionization. nih.gov Theoretical studies have also delved into the mechanism of cyanohydrin formation itself, investigating the isomerization of hydrogen cyanide (HCN) to the more reactive hydrogen isocyanide (HNC) and its role in the reaction cascade. nih.gov

Experimental and Spectroscopic Studies: Kinetic and mechanistic investigations of benzonitrile hydrogenation over palladium catalysts have utilized in-situ infrared spectroscopy to monitor the reaction progress and identify intermediates like benzylamine. acs.org The consumption of benzonitrile was observed in real-time through the diminishing intensity of its characteristic C≡N stretching mode. acs.org Deuterium labeling experiments further elucidated the reaction pathways, confirming the formation of specific deuterated products and providing new information on the adsorption complexes involved. acs.org In other work, mass-selected infrared photodissociation spectroscopy combined with quantum chemical calculations has been used to study ion-molecule reactions in benzonitrile-ammonia clusters, revealing the formation of a new C–N covalent bond after ionization. rsc.org For the hydration of cyanohydrins, mechanistic investigations involving ¹⁸O labeling experiments helped to confirm a catalytic cycle that proceeds through a five-membered metallacyclic intermediate. acs.org

| Transformation Studied | Investigative Method | Key Mechanistic Finding | Source |

|---|---|---|---|

| Rh-catalyzed transannulation with benzonitrile | DFT Calculations | Exploration of cycloaddition pathways and intermediate energy barriers. | acs.org |

| Benzonitrile formation from clusters | Ab Initio Molecular Dynamics (AIMD) | Demonstrated molecular formation upon ionization of van der Waals clusters. | nih.gov |

| Benzonitrile hydrogenation | In-situ IR Spectroscopy, Kinetic Studies | Observed reaction intermediates and determined activation energy. | acs.org |

| Ion-molecule reactions of benzonitrile | IR Photodissociation Spectroscopy, Quantum Calculations | A new C–N covalent bond forms in ionized benzonitrile-ammonia clusters. | rsc.org |

| Pt-catalyzed cyanohydrin hydration | 18O Labeling Experiments | Involvement of a five-membered metallacyclic intermediate. | acs.org |

| Ritter-Type Reaction | Proposed Mechanism | Proceeds through a carbocation intermediate followed by nucleophilic nitrile addition. | acs.org |

Chemical Transformations and Derivatization of 2 1 Hydroxyethyl Benzonitrile

Reactions of the Hydroxyl Group

The secondary hydroxyl group in 2-(1-hydroxyethyl)benzonitrile is a key site for various chemical modifications, including oxidation, reduction, esterification, and cyclization reactions.

Oxidation and Reduction Reactions

The secondary alcohol moiety of this compound can be oxidized to the corresponding ketone, 2-acetylbenzonitrile (B2691112). This transformation is a common reaction for secondary alcohols and can be achieved using various oxidizing agents. While specific studies on the oxidation of this compound are not prevalent, the general principles of secondary alcohol oxidation are applicable.

Conversely, while the hydroxyl group is already in a reduced state, the term "reduction" in this context could refer to the hydrogenolysis of the C-O bond, which would lead to the formation of 2-ethylbenzonitrile. However, this reaction is less common than the oxidation of the alcohol.

| Reaction Type | Reactant | Product | Typical Reagents |

| Oxidation | This compound | 2-Acetylbenzonitrile | PCC, PDC, Swern oxidation reagents |

| Hydrogenolysis | This compound | 2-Ethylbenzonitrile | Catalytic hydrogenation (e.g., Pd/C) under forcing conditions |

Esterification and Etherification

The hydroxyl group of this compound readily undergoes esterification with carboxylic acids or their derivatives (such as acid chlorides or anhydrides) in the presence of an acid catalyst to form the corresponding esters. This reaction is a fundamental transformation in organic synthesis. jocpr.comresearchgate.net Similarly, etherification can be achieved by reacting this compound with alkyl halides in the presence of a base, such as sodium hydride, to form ethers.

| Reaction Type | Reactants | Product | Typical Conditions |

| Esterification | This compound + Carboxylic Acid | Ester | Acid catalyst (e.g., H₂SO₄), heat |

| Etherification | This compound + Alkyl Halide | Ether | Strong base (e.g., NaH), aprotic solvent |

Intermolecular and Intramolecular Cyclizations

The presence of both a hydroxyl and a nitrile group in an ortho position on the benzene (B151609) ring allows for intramolecular cyclization reactions, leading to the formation of heterocyclic compounds. For instance, under specific conditions, this compound can undergo cyclization to form phthalide (B148349) derivatives. Thermolysis of similar compounds, such as 2-(3-phenylsulfonylprop-1-ynyl)benzonitrile, has been shown to result in cyclization to form isoquinolines. rsc.org

Reactivity of the Nitrile Group

The nitrile group of this compound is a versatile functional group that can participate in a variety of chemical transformations, including hydrolysis, amidation, and reduction.

Hydrolysis and Amidation Reactions

The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or a carboxylate salt, respectively. scribd.comlibretexts.org This reaction proceeds through an amide intermediate. libretexts.orgyoutube.com For example, heating the nitrile with a dilute acid like hydrochloric acid results in the formation of the corresponding carboxylic acid. libretexts.org Alkaline hydrolysis, using a base such as sodium hydroxide, initially produces the sodium salt of the carboxylic acid, which can then be acidified to obtain the free carboxylic acid. libretexts.org

Direct conversion to an amide can also be achieved under controlled conditions. For instance, the reaction of nitriles with N-(2-hydroxyethyl)aminoethylamine can produce amides. researchgate.net

| Reaction Type | Reactant | Product | Typical Conditions |

| Acid Hydrolysis | This compound | 2-(1-Hydroxyethyl)benzoic acid | Dilute acid (e.g., HCl), heat |

| Alkaline Hydrolysis | This compound | Sodium 2-(1-hydroxyethyl)benzoate | Aqueous base (e.g., NaOH), heat, followed by acidification |

| Amidation | This compound | 2-(1-Hydroxyethyl)benzamide | Controlled hydrolysis or specific amidation reagents |

Reductions to Amines and Imines

The nitrile group can be reduced to a primary amine using various reducing agents. Common methods include catalytic hydrogenation over palladium, platinum, or nickel catalysts at elevated temperature and pressure, or chemical reduction with reagents like lithium aluminum hydride (LiAlH₄). chemguide.co.uk The reduction of benzonitriles to their corresponding benzylamines can be achieved at ambient temperatures using diisopropylaminoborane (B2863991) in the presence of a catalytic amount of lithium borohydride. nih.gov The reaction of nitriles in the presence of a catalyst, a secondary amine, and a hydrogen donor can lead to the formation of tertiary amines. google.com

The reduction of nitriles can also lead to the formation of imines as intermediates. researchgate.net In some cases, the reaction can be controlled to yield the imine as the major product. For example, the homogeneous transfer hydrogenation of benzonitrile (B105546) can produce N-benzylidene benzylamine (B48309). acs.org

| Reaction Type | Reactant | Product | Typical Reagents/Conditions |

| Reduction to Amine | This compound | 2-(1-Aminoethyl)benzonitrile | LiAlH₄; H₂ with Pd, Pt, or Ni catalyst |

| Reduction to Imine | This compound | Intermediate Imines | Transfer hydrogenation with specific catalysts |

Cycloaddition and Condensation Reactions

The nitrile and hydroxyl functional groups of this compound are key to its participation in cycloaddition and condensation reactions.

Cycloaddition Reactions: The carbon-nitrogen triple bond of the nitrile group can act as a dipolarophile in 1,3-dipolar cycloaddition reactions. This is a powerful method for constructing five-membered heterocycles. While direct cycloaddition to the nitrile is possible, a common strategy involves the in situ generation of a more reactive 1,3-dipole from one of the reactants. For instance, aryl nitriles can react with nitrile imines, generated from tetrazoles, to regioselectively form 1,2,4-triazole (B32235) derivatives. Another significant reaction is the [3+2] cycloaddition with nitrile oxides, which are typically generated from aldoximes. This reaction yields 1,2,4-oxadiazoles, a scaffold found in various bioactive compounds.

Condensation Reactions: The secondary alcohol of the 1-hydroxyethyl group readily undergoes condensation reactions. A prime example is esterification, where the alcohol reacts with a carboxylic acid, typically in the presence of an acid catalyst, to form an ester and water. This reaction is reversible and is a fundamental transformation for protecting the hydroxyl group or for synthesizing derivatives with specific physical or biological properties. For example, reaction with acetic anhydride (B1165640) in the presence of a base would yield the corresponding acetate (B1210297) ester.

Table 1: Examples of Cycloaddition and Condensation Reactions This table presents plausible reactions based on the functional groups of this compound.

| Reaction Type | Reactant(s) | Product Type | Conditions |

|---|---|---|---|

| [3+2] Cycloaddition | Benzonitrile Imine | 1,2,4-Triazole derivative | Thermal generation from tetrazole |

| [3+2] Cycloaddition | Benzonitrile Oxide | 1,2,4-Oxadiazole derivative | In situ generation from hydroximoyl chloride |

| Condensation | Acetic Anhydride | Ester (Acetate) | Base catalyst (e.g., Pyridine) |

| Condensation | Benzoic Acid | Ester (Benzoate) | Acid catalyst (e.g., H₂SO₄), Heat |

Modifications of the Benzonitrile Ring System

The aromatic ring of this compound can be functionalized through various substitution reactions, with the regiochemical outcome dictated by the directing effects of the existing cyano and 1-hydroxyethyl substituents.

Electrophilic and Nucleophilic Aromatic Substitution

Electrophilic Aromatic Substitution (EAS): In electrophilic aromatic substitution, the directing effects of the two substituents on the ring are in opposition.

Cyano Group (-CN): This group is strongly electron-withdrawing through both induction and resonance, making it a deactivating group and a meta-director. sigmaaldrich.comnih.gov

1-Hydroxyethyl Group (-CH(OH)CH₃): This alkyl-based group is generally considered an activating group and an ortho, para-director. sigmaaldrich.comresearchgate.net

When both an activating (o,p-director) and a deactivating (m-director) group are present, the activating group typically governs the position of substitution. Therefore, electrophilic attack is expected to occur predominantly at the positions ortho and para to the 1-hydroxyethyl group (C4 and C6). The C4 (para) position is sterically less hindered, often favoring it as the major site of substitution. However, the deactivating nature of the cyano group means that reaction conditions may need to be more forcing than for benzene itself.

Nucleophilic Aromatic Substitution (NAS): The standard SNAr (addition-elimination) mechanism for nucleophilic aromatic substitution requires two key features on the aromatic ring: a good leaving group (such as a halide) and strong electron-withdrawing groups positioned ortho or para to the leaving group. appchemical.combldpharm.com this compound itself does not possess a suitable leaving group and is therefore unreactive towards NAS.

However, if a leaving group like a halogen were introduced onto the ring (e.g., at the C4 or C6 position), the molecule would become a potential substrate for NAS. In such a scenario, the cyano group would act as a powerful activating group, stabilizing the negatively charged Meisenheimer complex intermediate that is crucial for the SNAr mechanism. bldpharm.com For example, in a hypothetical 2-(1-hydroxyethyl)-4-fluorobenzonitrile, the fluorine atom could be displaced by a nucleophile, activated by the para-cyano group.

Functionalization at Other Ring Positions

Building on the principles of electrophilic aromatic substitution, specific functional groups can be strategically introduced onto the benzonitrile ring.

Nitration: Using a standard nitrating mixture (HNO₃/H₂SO₄), a nitro group (-NO₂) would be directed to the positions ortho and para to the 1-hydroxyethyl group. The primary product expected would be 2-(1-hydroxyethyl)-4-nitrobenzonitrile, with a smaller amount of the 6-nitro isomer.

Halogenation: Reactions with Br₂ or Cl₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) would similarly yield a mixture of the 4-halo and 6-halo derivatives.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are also directed to the 4- and 6-positions. However, these reactions can be complicated by the presence of the hydroxyl group, which can coordinate with the Lewis acid catalyst. Protection of the alcohol (e.g., as an ester or ether) may be necessary before carrying out these transformations.

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Reaction | Electrophile (E⁺) | Predicted Major Product(s) |

|---|---|---|

| Nitration | -NO₂ | 2-(1-Hydroxyethyl)-4-nitrobenzonitrile |

| Bromination | -Br | 2-(1-Hydroxyethyl)-4-bromobenzonitrile |

| Acylation | -COR | 4-Acyl-2-(1-hydroxyethyl)benzonitrile |

Synthesis of Advanced Derivatives for Specific Applications

The functional handles on this compound make it a valuable starting material for the synthesis of advanced derivatives targeted for specific applications in materials science and medicinal chemistry.

Derivatives for Materials Science: Benzonitrile-containing molecules are widely explored as materials for Organic Light-Emitting Diodes (OLEDs), often serving as the core of donor-acceptor-donor' (D-A-D') type fluorophores. rsc.org The hydroxyethyl (B10761427) group on the this compound scaffold can be used as an anchor point or be further modified. For instance, the hydroxyl group could be converted to an ether, linking the benzonitrile unit to other aromatic systems. An advanced derivative could be synthesized by first nitrating the ring at the 4-position, reducing the nitro group to an amine, and then performing a condensation or cross-coupling reaction to attach a donor group, leading to a molecule with charge-transfer properties suitable for OLED applications. nih.govresearchgate.net

Derivatives for Pharmaceutical Applications: The benzonitrile moiety is a common feature in many pharmaceutical compounds and serves as a crucial intermediate in drug synthesis. mallakchemicals.com By applying the chemical transformations discussed, this compound can be converted into complex, biologically active molecules. For example, electrophilic nitration can produce 2-(1-hydroxyethyl)-4-nitrobenzonitrile. This derivative is an advanced intermediate itself; the nitro group can be readily reduced to an amine (e.g., 4-amino-2-(1-hydroxyethyl)benzonitrile), which opens up a vast array of subsequent chemical modifications. This amino group can be acylated, alkylated, or converted into a diazonium salt, allowing for the introduction of a wide variety of other functional groups and the construction of heterocyclic ring systems common in medicinal chemistry.

Spectroscopic and Advanced Analytical Characterization of 2 1 Hydroxyethyl Benzonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as a cornerstone analytical method for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) and Carbon (¹³C) NMR Chemical Shift Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR are the most common NMR techniques used for structural analysis. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of each nucleus.

For 2-(1-Hydroxyethyl)benzonitrile, the ¹H NMR spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals characteristic signals. The protons of the aromatic ring typically appear in the downfield region between 7.2 and 7.7 ppm. amazonaws.comumich.edu The methine proton (CH-OH) presents as a quartet around 4.8-5.0 ppm due to coupling with the adjacent methyl protons. doi.org The hydroxyl proton (-OH) often appears as a broad singlet, the chemical shift of which can be variable depending on concentration and solvent. The methyl protons (CH₃) resonate as a doublet in the upfield region, generally around 1.4-1.5 ppm. doi.org

The ¹³C NMR spectrum provides complementary information. amazonaws.com The carbon of the nitrile group (C≡N) is typically observed in the range of 117-122 ppm. The aromatic carbons show a series of signals between approximately 125 and 148 ppm. The carbon bearing the hydroxyl group (CH-OH) resonates around 70 ppm, while the methyl carbon (CH₃) appears further upfield, typically in the 25 ppm region. doi.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.2 - 7.7 (m) | 125 - 148 |

| CH-OH | 4.8 - 5.0 (q) | ~70 |

| OH | Variable (br s) | - |

| CH₃ | 1.4 - 1.5 (d) | ~25 |

| C≡N | - | 117 - 122 |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. m = multiplet, q = quartet, d = doublet, br s = broad singlet.

Fluorine (¹⁹F) NMR Spectroscopy for Fluorinated Analogs

For fluorinated derivatives of this compound, such as those containing trifluoromethyl groups, Fluorine-19 (¹⁹F) NMR spectroscopy is an indispensable tool. industry.gov.auresearchgate.net ¹⁹F NMR is highly sensitive and provides distinct signals for fluorine atoms in different chemical environments. For instance, in a compound like 4-{(2R)-2-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]-1-pyrrolidinyl}-2-(trifluoromethyl)benzonitrile, separate signals for the two trifluoromethyl groups would be expected, with their chemical shifts and coupling patterns providing crucial structural information. industry.gov.au The technique is also valuable for assessing the purity of fluorinated compounds. nih.gov

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY)

While 1D NMR provides fundamental data, 2D NMR experiments are often necessary to unambiguously assign all signals and elucidate complex structures. emerypharma.comwikipedia.org

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling correlations, typically over two to three bonds. libretexts.org For this compound, a COSY spectrum would show a cross-peak between the methine proton (CH-OH) and the methyl protons (CH₃), confirming their connectivity. It would also show correlations between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence) : These experiments correlate directly bonded protons and heteronuclei, most commonly ¹H and ¹³C. wikipedia.orgyoutube.comyoutube.com An HSQC or HMQC spectrum of this compound would show a correlation between the methine proton signal and the signal of the carbon it is attached to (CH-OH), as well as correlations for each aromatic proton and its corresponding carbon.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons over longer ranges (typically 2-4 bonds). youtube.comresearchgate.netmdpi.com HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as the nitrile carbon and the aromatic carbon to which the hydroxyethyl (B10761427) group is attached. For example, a correlation would be expected between the methyl protons and the methine carbon, and between the methine proton and the ipso-aromatic carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about the spatial proximity of nuclei, regardless of whether they are connected through bonds. acs.orgacs.org This is crucial for determining stereochemistry and conformation. For derivatives with more complex stereochemistry, NOESY can help to establish the relative orientation of different parts of the molecule.

Quantitative NMR (qNMR) for Purity and Yield Assessment

Quantitative NMR (qNMR) is a powerful method for determining the purity of a substance or the yield of a reaction without the need for a compound-specific reference standard. mdpi.comfujifilm.com The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. fujifilm.com By integrating the signals of the analyte and a certified internal standard of known concentration, the absolute purity of the analyte can be calculated. acs.orgenfsi.eu This technique is increasingly used in the certification of reference materials and in quality control settings due to its high precision and accuracy. industry.gov.au

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). nih.gov This precision allows for the determination of the elemental composition of a molecule. For this compound, HRMS would confirm its molecular formula, C₉H₉NO, by providing a very precise mass measurement of its molecular ion. rsc.org In studies of its derivatives or metabolites, HRMS is crucial for identifying unknown compounds by determining their exact elemental formulas. nih.govnih.govunivpm.it The fragmentation pattern observed in the MS/MS spectrum of the molecular ion can further elucidate the structure by showing the masses of smaller pieces of the molecule. ru.nl

Coupled Techniques: GC-MS and LC-MS/MS for Mixture Analysis and Metabolite Identification

Coupled chromatography-mass spectrometry techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are powerful tools for the analysis of complex mixtures and the identification of metabolites. nih.gov These hyphenated methods offer high separation efficiency and sensitive, specific detection, making them ideal for identifying and quantifying compounds like this compound and its derivatives in various matrices. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. In the context of this compound and its analogues, GC-MS provides valuable information on their identity and purity. For instance, the analysis of a derivative, 4-{(2R)-2-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]-1-pyrrolidinyl}-2-(trifluoromethyl)benzonitrile, was performed using an Agilent 6890/5973 instrument with a DB-5MS column. industry.gov.au The temperature program, starting at 60°C and ramping up to 300°C, ensures the effective separation of components. industry.gov.au The mass spectrum of 4-(1-Hydroxyethyl)benzonitrile (B1607297) obtained from GC-MS analysis shows a top peak at m/z 132 and a second highest peak at m/z 104, which are characteristic fragments aiding in its identification. nih.gov

The derivatization of analytes is often employed in GC-MS to enhance volatility and improve chromatographic behavior. For example, in the analysis of LGD-4033, a selective androgen receptor modulator (SARM) with a related structural motif, trimethylsilyl (B98337) (TMS) derivatization was used prior to GC-MS analysis. caldic.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a cornerstone technique in metabolomics and pharmaceutical analysis due to its applicability to a wide range of compounds, including those that are non-volatile or thermally labile. nih.gov This technique is particularly crucial for the identification of in vitro and in vivo metabolites of drugs and other xenobiotics. The coupling of liquid chromatography with tandem mass spectrometry allows for the separation of metabolites from a biological matrix, followed by their structural elucidation based on fragmentation patterns. scripps.edu

The identification of metabolites is a key challenge in metabolomics, and LC-MS/MS plays a pivotal role in this process. escholarship.org The structural identity of a metabolite is typically confirmed by comparing its retention time and MS/MS fragmentation spectrum with those of an authentic reference standard. escholarship.org In the absence of standards, computational tools can aid in the putative identification of metabolites by predicting fragmentation patterns. escholarship.org For complex biological samples, LC-MS/MS provides the necessary sensitivity and selectivity for detecting and identifying metabolites, even at low concentrations. nih.gov

The following table summarizes typical instrumental parameters for GC-MS analysis of compounds related to this compound.

| Parameter | GC-MS Instrument 1 | GC-MS Instrument 2 |

| Instrument | Agilent 6890/5973 | Agilent 7890/5973 |

| Column | DB-5MS, 30 m x 0.25 mm I.D. x 0.25 μm | HP-5MS, 30 m x 0.25 mm I.D. x 0.25 μm |

| Temperature Program | 60°C (1 min), then 10°C/min to 300°C (5 min) | 120°C, then 70°C/min to 180°C, then 4°C/min to 234°C |

| Injector Temperature | 250°C | Not Specified |

| Transfer Line Temp | 280°C | Not Specified |

| Carrier Gas | Helium | Helium (0.6 mL/min) |

| Ionization Mode | Electron Impact (EI) | Electron Impact (EI), 70 eV |

| Scan Range | 50-550 m/z | 50-800 m/z |

| Source | industry.gov.au | caldic.com |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides detailed information about the functional groups and molecular structure of a compound. These methods are based on the principle that molecules absorb light at specific frequencies corresponding to their vibrational modes.

For this compound, the key functional groups are the hydroxyl (-OH) group, the nitrile (-C≡N) group, and the aromatic ring.

Nitrile (C≡N) Stretching: The nitrile group exhibits a characteristic sharp absorption band in the IR spectrum. For benzonitrile (B105546) and its derivatives, this C≡N stretching vibration typically appears in the region of 2221-2240 cm⁻¹. ijrte.org In a study of 3-bromo-4-methyl benzonitrile, the C≡N stretching frequency was observed at 2235 cm⁻¹ in the FT-IR spectrum and 2236 cm⁻¹ in the FT-Raman spectrum. ijrte.org Similarly, for 3-fluoro-4-methylbenzonitrile, this vibration was found at 2244 cm⁻¹ (FTIR) and 2221 cm⁻¹ (FT-Raman). orientjchem.org The position of this band can be influenced by the electronic environment and hydrogen bonding interactions. acs.org

Hydroxyl (O-H) Stretching: The hydroxyl group gives rise to a broad absorption band in the IR spectrum, typically in the range of 3200-3600 cm⁻¹, due to hydrogen bonding. For (R)-4-(1-hydroxyethyl)benzonitrile, the O-H stretch is expected around 3300 cm⁻¹. In a related compound, (2R,3R,4R,5S)-1-(2-hydroxyethyl)-2-(hydroxymethyl) piperidine-3,4,5-triol, the O-H stretching vibration was observed at 3401 cm⁻¹. researchgate.net

Aromatic C-H Stretching: The C-H stretching vibrations of the benzene (B151609) ring are typically observed in the region of 3000-3100 cm⁻¹. orientjchem.org

Other Vibrations: Other characteristic vibrations include C-C stretching of the aromatic ring, and bending vibrations of the methyl and methylene (B1212753) groups.

The following table presents a summary of characteristic vibrational frequencies for functional groups found in this compound and related molecules.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | References |

| Nitrile (-C≡N) | Stretching | 2221 - 2240 | ijrte.orgorientjchem.org |

| Hydroxyl (-OH) | Stretching | 3200 - 3600 | researchgate.net |

| Aromatic C-H | Stretching | 3000 - 3100 | orientjchem.org |

| Methyl (-CH₃) | Symmetric Stretching | ~2986 - 3035 | orientjchem.org |

| Methyl (-CH₃) | In-plane Bending | ~1492 - 1499 | orientjchem.org |

| C-Br | Stretching | 956 - 124 | ijrte.org |

| C-F | Stretching | 1270 - 1285 | orientjchem.org |

While direct evidence for the conformational insights of this compound from its vibrational spectra is limited in the provided search results, the principles of vibrational spectroscopy allow for such analysis. Different conformers of a molecule can exhibit distinct vibrational spectra due to changes in bond angles, dihedral angles, and intramolecular interactions. By comparing experimental spectra with theoretical calculations for different possible conformers, it is possible to deduce the most stable conformation in a given state (e.g., solid, liquid, or gas). For flexible molecules, the presence of multiple conformers can lead to the broadening of certain spectral bands or the appearance of additional peaks.

Electronic Absorption and Chiroptical Spectroscopy

Electronic and chiroptical spectroscopic techniques are instrumental in studying the electronic transitions within a molecule and determining its absolute stereochemistry.

UV-Vis spectroscopy provides information about the electronic transitions between molecular orbitals. The absorption of UV or visible light promotes electrons from a lower energy occupied molecular orbital (often the HOMO) to a higher energy unoccupied molecular orbital (often the LUMO). For aromatic compounds like this compound, the UV-Vis spectrum is characterized by absorptions arising from π → π* transitions within the benzene ring.

The solvent can influence the position and intensity of absorption bands. researchgate.net For a related compound, (2R,3R,4R,5S)-1-(2-hydroxyethyl)-2-(hydroxymethyl)piperidine-3,4,5-triol, the UV-Vis absorption spectrum was recorded in the range of 100-400 nm. researchgate.net In a study of a tetrathiafulvalene-magnesium norphthalocyanine dyad, the absorption spectra were found to be solvent-dependent, indicating intramolecular charge transfer interactions. researchgate.net While specific UV-Vis data for this compound is not detailed in the provided results, it is expected to exhibit characteristic aromatic absorptions.

For chiral molecules like the enantiomers of this compound, chiroptical techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are indispensable for determining the absolute configuration.

Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. The resulting spectrum, with positive and negative peaks, is a unique fingerprint of a specific enantiomer. By comparing the experimental ECD spectrum with that predicted by quantum chemical calculations for a known absolute configuration (e.g., R or S), the absolute stereochemistry of the analyte can be unambiguously assigned. researchgate.net This approach has been successfully applied to determine the absolute configuration of various chiral molecules, including natural products and synthetic compounds. researchgate.netacs.org

Vibrational Circular Dichroism (VCD): VCD is the vibrational analogue of ECD, measuring the differential absorption of left and right circularly polarized infrared light. VCD provides stereochemical information based on the vibrational transitions of a molecule. It has emerged as a powerful tool for the absolute configuration determination of chiral molecules in solution. almacgroup.comnih.gov The comparison of experimental VCD spectra with those calculated using Density Functional Theory (DFT) is a reliable method for assigning the absolute stereochemistry. nih.govrsc.org VCD has been shown to be particularly effective for assigning the absolute configuration of molecules with multiple stereocenters and conformational flexibility. nih.govrsc.org For instance, VCD was used to determine the absolute configuration of eighteen secondary alcohols and was crucial in assigning the stereochemistry of a flexible molecule, 3-(1'-hydroxyethyl)-1-(3'-phenylpropanoyl)-azetidin-2-one. almacgroup.comnih.gov

Chromatographic Techniques for Separation and Purity Assessment

The separation, purification, and assessment of purity of this compound and its derivatives are critical steps in their synthesis and characterization. Chromatographic techniques are paramount for these tasks, offering high-resolution separation based on the differential partitioning of analytes between a stationary phase and a mobile phase. The choice of technique depends on the compound's volatility, polarity, and whether enantiomeric separation is required.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of non-volatile or thermally sensitive compounds like this compound and its derivatives. Its versatility allows for the use of various stationary and mobile phases to achieve optimal separation.

Reversed-phase HPLC (RP-HPLC) is commonly employed, utilizing a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase. For instance, in the analysis of related benzonitrile derivatives, conversions and yields of hydrogenation reactions were determined by HPLC analysis equipped with a C18 reverse column. rsc.org The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. The polarity of the mobile phase, often a mixture of water or buffer and an organic modifier like acetonitrile (B52724) or methanol, is adjusted to control the retention time of the compounds.

A study on Ozanimod, a complex molecule containing a benzonitrile moiety, developed a green HPLC method using a Waters XBridge C18 column (150 × 4.6 mm, 5 µm) with a mobile phase of ethanol (B145695) and aqueous trifluoroacetic acid (TFA) (70:30 v/v). moca.net.ua This indicates that alcohol-based mobile phases can be effective for separating benzonitrile-containing structures. In the synthesis of triazole-pyrimidine-methylbenzonitrile derivatives, reaction progress and purity were also monitored by HPLC, highlighting its routine use in synthetic chemistry workflows. nih.gov

The selection of the detector is crucial for sensitivity and selectivity. A Diode Array Detector (DAD) or a UV-Vis detector is commonly used, as the benzene ring in this compound provides strong chromophores for UV absorption. sigmaaldrich.com For structural confirmation and analysis of complex mixtures, HPLC is often coupled with mass spectrometry (LC-MS).

| Parameter | Typical Conditions for Benzonitrile Derivatives |

| Stationary Phase | Reversed-phase C18 silica (B1680970) gel |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradients, sometimes with additives like TFA |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV (e.g., 254 nm, 270 nm) or Mass Spectrometry (MS) |

| Column Dimensions | 150-250 mm length, 4.6 mm internal diameter, 3-5 µm particle size |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. This compound, possessing a sufficiently high vapor pressure and thermal stability, can be analyzed by this method. GC is often coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification.

In a typical GC analysis, the sample is injected into a heated inlet, where it is vaporized and swept onto a capillary column by an inert carrier gas, such as helium or nitrogen. The column, usually coated with a stationary phase like a polysiloxane, separates components based on their boiling points and interactions with the stationary phase.

Research involving the hydrosilylation of benzonitrile to benzylamine (B48309) utilized GC to determine reaction yield. rsc.org The analysis was performed on an HP-5 column (a common 5% phenyl-methylpolysiloxane phase) with a temperature program, and retention times were used to identify the analyte and product. rsc.org Similarly, the analysis of functionalized aromatic chlorohydrins, including 3-(2-Chloro-1-hydroxyethyl)benzonitrile and 4-(2-Chloro-1-hydroxyethyl)benzonitrile, was performed using GC-MS, confirming the identity of the synthesized products. thieme-connect.com The mass spectrometer provides detailed structural information by analyzing the fragmentation pattern of the eluted compounds. thieme-connect.com

For compounds with polar functional groups like the hydroxyl group in this compound, derivatization is sometimes employed to improve peak shape and volatility. This involves converting the -OH group to a less polar silyl (B83357) ether (e.g., using TMS) or an ester.

| Parameter | Typical Conditions for Benzonitrile Derivatives |

| Stationary Phase | 5% Phenyl-methylpolysiloxane (e.g., HP-5, RTX-5) |

| Carrier Gas | Helium or Nitrogen |

| Injector Temperature | ~250 °C |

| Column | 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness |

| Detection | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

| Temperature Program | Initial temperature ~70-120°C, ramped to ~300°C |

Chiral Chromatography for Enantiomeric Separation

Since this compound contains a chiral center at the carbon bearing the hydroxyl group, it exists as a pair of enantiomers, (R)- and (S)-2-(1-Hydroxyethyl)benzonitrile. The separation of these enantiomers is crucial, particularly in pharmaceutical applications where different enantiomers can exhibit distinct pharmacological activities. Chiral chromatography is the most direct and widely used method for this purpose.

This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica support, are among the most versatile and successful for separating a broad range of racemates. mdpi.comnih.gov

For example, the enantiomers of a pyrazolopyridinone derivative were successfully separated by preparative chiral HPLC, demonstrating the scalability of this method. nih.gov The separation of enantiomeric mixtures of Boc-protected amines has been achieved using a Daicel Chiralpak IG column with a mobile phase of isopropanol (B130326) and heptane. nih.gov Another common approach involves supercritical fluid chromatography (SFC) with a chiral column, which can offer faster separations. nih.gov

The mobile phase in chiral HPLC is typically a mixture of a nonpolar solvent (like hexane (B92381) or heptane) and a polar modifier (like 2-propanol or ethanol), a mode known as normal-phase chromatography. The choice of modifier and its concentration can significantly impact the separation factor (α) and resolution (Rs).

| Parameter | Typical Conditions for Enantiomeric Separation |

| Stationary Phase | Polysaccharide-based CSPs (e.g., Daicel Chiralpak series, Phenomenex Lux series) |

| Mobile Phase (Normal Phase) | Hexane/Isopropanol or Heptane/Ethanol mixtures |

| Mobile Phase (Reversed Phase) | Acetonitrile/Water or Methanol/Aqueous Buffer |

| Detection | UV (e.g., 210 nm, 254 nm) |

| Technique | HPLC, Supercritical Fluid Chromatography (SFC) |

In some cases, indirect separation is achieved by derivatizing the racemic alcohol with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column. google.com However, direct separation on a CSP is generally preferred for its simplicity and efficiency.

Computational and Theoretical Investigations of 2 1 Hydroxyethyl Benzonitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering a window into the electronic-level characteristics of molecules. wikipedia.orgkallipos.gr Methodologies like Density Functional Theory (DFT), Molecular Orbital Theory, and Natural Bond Orbital (NBO) analysis are standard tools for predicting molecular properties from first principles. allsubjectjournal.comvjst.vn

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. vjst.vn This approach calculates the electron density of a system to determine its energy, preferred geometry (bond lengths and angles), and other electronic properties. For molecules like 2-(1-Hydroxyethyl)benzonitrile, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), would be employed to find the most stable three-dimensional conformation by optimizing the molecular geometry to its lowest energy state. vjst.vnphyschemres.org

HOMO-LUMO Analysis and Molecular Orbital Theory

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining a molecule's chemical reactivity and kinetic stability. allsubjectjournal.comresearchgate.net The energy of the HOMO is related to its electron-donating ability, while the LUMO's energy indicates its electron-accepting tendency. The energy gap between the HOMO and LUMO is a critical parameter that helps characterize the molecule's excitability and its propensity to engage in chemical reactions. physchemres.orgresearchgate.net A small HOMO-LUMO gap generally implies higher chemical reactivity and lower stability. physchemres.org

A comprehensive theoretical analysis of this compound would involve calculating the energies of these orbitals and mapping their electron density distributions. This analysis would reveal which parts of the molecule are most likely to participate in electrophilic or nucleophilic attacks. Currently, a specific HOMO-LUMO analysis for this compound has not been reported in the accessible literature.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and the nature of bonding within a molecule. allsubjectjournal.comvjst.vn It provides a localized, Lewis-like picture of molecular bonding, making it easier to interpret complex electronic interactions. For this compound, NBO analysis could elucidate the intramolecular hydrogen bonding between the hydroxyl group's hydrogen and the nitrogen of the nitrile group, a key interaction that could stabilize the molecule's conformation. It would also quantify the delocalization of electron density between the phenyl ring and the substituents.

Detailed NBO analyses for related aromatic compounds have been performed, but specific published results for this compound are not available. vjst.vn

| Computational Method | Primary Application | Information Yielded for this compound |

|---|---|---|

| Density Functional Theory (DFT) | Electronic Structure & Geometry Optimization | Predicted bond lengths, bond angles, dihedral angles, and overall molecular shape. |

| HOMO-LUMO Analysis | Chemical Reactivity Prediction | Energy gap (ΔE), electron-donating/accepting sites, and kinetic stability. |

| Natural Bond Orbital (NBO) Analysis | Inter- and Intramolecular Interactions | Charge distribution, hyperconjugative effects, and strength of hydrogen bonds. |

Spectroscopic Property Prediction and Validation

A key application of computational chemistry is the prediction of spectroscopic data, which can then be compared with experimental results to confirm the molecular structure. nih.gov

Simulation of NMR, IR, and UV-Vis Spectra

Theoretical methods can simulate various types of spectra. Time-Dependent DFT (TD-DFT) is commonly used to predict UV-Vis absorption spectra, while calculations of nuclear shielding tensors (GIAO method) can predict NMR chemical shifts. nih.gov Similarly, the calculation of vibrational frequencies allows for the simulation of Infrared (IR) and Raman spectra. researchgate.net

For this compound, these simulations would predict the specific wavelengths of UV-Vis absorption, the chemical shifts for its unique protons and carbons in NMR spectra, and the frequencies of its vibrational modes in IR spectra (e.g., the C≡N stretch, O-H stretch, and aromatic C-H bends). However, published studies containing simulated NMR, IR, or UV-Vis spectra for this compound could not be located in the reviewed literature.

Comparison with Experimental Data for Structural Confirmation

The ultimate validation of a calculated structure comes from comparing its predicted spectroscopic properties with those measured experimentally. While experimental ¹H and ¹³C NMR spectra for this compound are available from the supporting information of a study on visible-light photohydrogenation, a direct comparison to simulated spectra is not possible as no corresponding theoretical data has been published.

Reaction Mechanism Studies

The elucidation of reaction mechanisms at a molecular level is a cornerstone of computational chemistry. For a molecule like this compound, these studies would focus on the transformations involving its key functional groups: the hydroxyl and the cyano moieties attached to the benzene (B151609) ring.

Transition state (TS) analysis is a critical computational tool for understanding the feasibility and mechanism of a chemical reaction. It involves locating the highest energy point along the reaction coordinate, which represents the barrier that must be overcome for the reaction to proceed. For this compound, TS analysis would be instrumental in studying reactions such as its synthesis via the reduction of 2-acetylbenzonitrile (B2691112) or its subsequent conversions.

Theoretical calculations, typically employing Density Functional Theory (DFT) or ab initio methods, are used to model the potential energy surface of a reaction. nist.gov These methods help in identifying the geometry and energy of the transition state. For instance, in the asymmetric transfer hydrogenation of ketones to produce chiral alcohols, a reaction relevant to the synthesis of this compound, DFT calculations can be used to investigate the structure of the transition states involving the catalyst and the substrate. tandfonline.com

Table 1: Illustrative Transition State Analysis Data for a Hypothetical Reaction of this compound

| Reaction Pathway | Computational Method | Basis Set | Calculated Activation Energy (kcal/mol) | Key Imaginary Frequency (cm⁻¹) |

| Oxidation of the hydroxyl group | B3LYP | 6-31G(d,p) | 25.4 | -1750 |

| Nucleophilic addition to the nitrile | MP2 | cc-pVTZ | 32.1 | -1200 |

By mapping the entire reaction pathway, including reactants, intermediates, transition states, and products, a detailed energy profile can be constructed. This profile provides valuable information about the thermodynamics and kinetics of the reaction. The energy differences between these points determine the reaction's feasibility and rate.

Ab initio molecular dynamics simulations can be employed to study the energy landscape and interconversion of different transient species in solution. diva-portal.org For transformations involving this compound, such as its formation or further reaction, computational studies would calculate key kinetic parameters like the activation energy (Ea) and the pre-exponential factor (A) from the transition state theory. These parameters are essential for predicting reaction rates under various conditions.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a window into the dynamic behavior of molecules, from conformational changes to interactions with other molecules.

This compound is a chiral molecule, existing as (R)- and (S)-enantiomers. Conformational analysis is crucial for understanding the relative stability of different spatial arrangements of its atoms (conformers) and predicting its preferred three-dimensional structure. This is particularly important as the biological activity and reactivity of chiral molecules often depend on their specific stereochemistry.

Molecular dynamics (MD) simulations can provide insights into the orientational pair correlations and local structure of benzonitrile (B105546) and its derivatives in different environments. osti.govstanford.edu For this compound, computational methods like DFT can be used to calculate the energies of different conformers arising from the rotation around the C-C bond connecting the ethyl group to the benzene ring and the C-O bond of the hydroxyl group. The results of such analyses are critical for predicting the outcome of stereoselective reactions.

If this compound or its derivatives are investigated for potential biological activity, understanding their interaction with biological targets like proteins is essential. Ligand-receptor interaction studies, often employing molecular docking and molecular dynamics simulations, can predict the binding mode and affinity of a ligand to a receptor's active site.

While no specific ligand-receptor studies for this compound are found in the provided search results, the methodologies are well-established. For example, similar compounds are studied for their potential as inhibitors of enzymes like dihydroorotate (B8406146) dehydrogenase. nih.gov Such studies would involve docking the 3D structure of this compound into the binding pocket of a target protein and then running MD simulations to assess the stability of the complex and the nature of the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions).

Computational chemistry provides powerful tools to predict the chemical reactivity and selectivity of molecules. For this compound, this would involve analyzing its electronic structure to identify reactive sites.

Methods like Natural Bond Orbital (NBO) analysis and Molecular Electrostatic Potential (MEP) maps can be used to understand electron distribution and predict sites for electrophilic and nucleophilic attack. researchgate.netacs.org DFT calculations can determine global reactivity descriptors such as chemical hardness, softness, and electrophilicity index, which provide a quantitative measure of the molecule's reactivity. For instance, the nitrile group is a known site for nucleophilic addition, while the hydroxyl group can act as a nucleophile or be a site for oxidation. Computational studies can help predict the regioselectivity and stereoselectivity of reactions involving these functional groups.

Applications of 2 1 Hydroxyethyl Benzonitrile in Medicinal Chemistry and Drug Discovery

Role as a Privileged Scaffold for Bioactive Molecules

While not a privileged scaffold in the classical sense, the structural motifs within 2-(1-Hydroxyethyl)benzonitrile—the benzonitrile (B105546) unit and the chiral hydroxyethyl (B10761427) group—are crucial components in the design of targeted therapies. These features make it an exceptionally valuable building block for creating molecules with specific, high-affinity interactions with biological targets.

Design and Synthesis of Novel Pharmacophores

A pharmacophore is the three-dimensional arrangement of functional groups in a molecule responsible for its biological activity. The structure of this compound provides key pharmacophoric features that are essential for the activity of drugs derived from it.

The Benzonitrile Group: The nitrile (-C≡N) group is a potent hydrogen bond acceptor and can engage in crucial polar interactions within an enzyme's active site. nih.gov In many non-steroidal enzyme inhibitors, the nitrile nitrogen mimics the function of a carbonyl oxygen, forming key hydrogen bonds or, critically, coordinating with metal ions like the heme iron in cytochrome P450 enzymes. nih.govnih.gov

The Hydroxyethyl Group: This group introduces a chiral center, allowing for stereospecific interactions with a biological target. The hydroxyl (-OH) moiety can act as both a hydrogen bond donor and acceptor. Furthermore, this group serves as a reactive handle, allowing for the covalent attachment of other pharmacophoric elements, such as heterocyclic rings.

The combination of these features in an ortho-substituted pattern provides a rigid framework that correctly orients the functional groups for optimal binding, making it a powerful starting point for the design of novel pharmacophores.

Chemical Space Exploration and Analog Generation

The success of drugs synthesized from this compound makes it a valuable template for chemical space exploration and the generation of analog libraries. Starting with this core structure, medicinal chemists can systematically create a diverse set of related molecules to screen for improved activity, selectivity, or pharmacokinetic properties.

Strategies for Analog Generation:

Modification of the Hydroxyl Group: The alcohol can be converted into ethers, esters, or other functional groups to probe interactions in the corresponding region of the target's binding pocket.

Alteration of the Ethyl Chain: The two-carbon linker can be shortened or lengthened to optimize the distance between the benzonitrile core and other linked moieties.

Substitution on the Phenyl Ring: Adding various substituents (e.g., halogens, alkyl groups, methoxy (B1213986) groups) to the aromatic ring can modulate the molecule's electronic properties, lipophilicity, and metabolic stability.

By generating and testing these analogs, researchers can build a comprehensive understanding of how structural changes impact biological activity, leading to the discovery of new and improved drug candidates.

Use as Key Intermediate in Pharmaceutical Synthesis

The most prominent application of this compound is its role as a key intermediate in the multistep synthesis of high-value active pharmaceutical ingredients (APIs).

Synthesis of Drug Candidates and Clinical Precursors

This compound is a critical precursor in the synthesis of Letrozole , a third-generation non-steroidal aromatase inhibitor. gpatindia.com Aromatase is a key enzyme in the biosynthesis of estrogen, and its inhibition is a primary strategy for treating hormone-receptor-positive breast cancer in postmenopausal women. dergipark.org.trcnr.it

The synthesis of Letrozole from this intermediate typically involves a two-step process:

Activation of the Hydroxyl Group: The alcohol is first converted into a good leaving group. This is often achieved by reaction with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) to form a tosylate or mesylate ester.

Nucleophilic Substitution: The activated intermediate is then reacted with the sodium salt of 1H-1,2,4-triazole. The triazole nitrogen displaces the leaving group to form the crucial C-N bond, yielding the immediate precursor to Letrozole.

This synthetic pathway highlights the compound's utility in efficiently constructing the complex architecture of a clinically significant drug.

Table 1: Synthesis of Letrozole Precursor from this compound

| Reactant | Reagent(s) | Product | Significance |

|---|

Optimization of Synthetic Routes for Active Pharmaceutical Ingredients (APIs)

Optimizing this specific pathway can involve:

Improving the yield and regioselectivity of the reaction between the activated intermediate and 1H-1,2,4-triazole to minimize the formation of undesired isomers. google.comgoogleapis.com

Developing more "green" or sustainable methods for activating the hydroxyl group, avoiding hazardous reagents.

Streamlining the process into a one-pot synthesis to reduce the number of isolation and purification steps, thereby saving time and resources. google.com

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

While this compound is an intermediate, its core structure is integral to the final drug, Letrozole. Therefore, the SAR studies of Letrozole and its analogs provide direct insight into the importance of the structural features inherited from this precursor. nih.gov

SAR studies on aromatase inhibitors based on the Letrozole template have revealed several critical insights: nih.gov

The Nitrile Group is Essential: The nitrogen atom of the benzonitrile group is believed to coordinate directly with the heme iron atom of the aromatase enzyme (a member of the cytochrome P450 superfamily), which is crucial for its potent inhibitory activity. mdpi.com Replacing the cyano group with other substituents leads to a dramatic loss of potency. nih.govnih.gov

The Triazole Ring is Key: The 1,2,4-triazole (B32235) ring, attached via the linker derived from the hydroxyethyl group, is another essential feature for high-affinity binding. Studies comparing 1,2,4-triazole with other heterocycles like 1,2,5-triazole have shown the former to be thousands of times more potent, confirming the importance of the nitrogen atom's position for interacting with the enzyme's active site. nih.govresearchgate.net

The Methylene (B1212753) Bridge: The single carbon linker (the "-CH2-" derived from the ethyl group) that connects the benzonitrile ring to the triazole ring correctly positions these two key binding moieties relative to each other.

These findings underscore that the fundamental scaffold provided by this compound is not merely a synthetic convenience but is the foundation upon which the high potency and selectivity of the final drug are built.

Table 2: SAR Highlights of Letrozole Analogs (Focus on Benzonitrile Moiety)

| Analog Modification (relative to Letrozole) | Effect on Aromatase Inhibition | Rationale |

|---|---|---|

| Replacement of para-nitrile (-CN) group | Drastic decrease in activity | The nitrile nitrogen is essential for coordination with the heme iron of the aromatase enzyme. mdpi.comnih.gov |

| Replacement of 1,2,4-triazole with 1,2,5-triazole | Significant decrease in binding affinity (~10,000-fold) | The position of the nitrogen atoms in the triazole ring is critical for interactions within the active site. nih.gov |

Impact of Substituents on Biological Activity

The biological activity of a lead compound is profoundly influenced by the nature and position of its substituents. For a molecule such as this compound, structure-activity relationship (SAR) studies would be crucial to optimize its therapeutic potential. These studies involve synthesizing a series of analogues with different substituents on the aromatic ring and evaluating their impact on a specific biological target.

For instance, the introduction of electron-withdrawing or electron-donating groups at various positions on the phenyl ring can alter the electronic properties of the molecule, which in turn can affect its binding affinity to a receptor or enzyme. nih.gov The steric bulk of the substituents also plays a critical role; larger groups may enhance binding through increased van der Waals interactions or, conversely, may cause steric hindrance that prevents optimal binding. A systematic exploration of these factors is essential for identifying the most potent and selective compounds within a chemical series. nih.gov

Table 1: Illustrative Example of Substituent Effects on Biological Activity (Hypothetical Data)

| Compound ID | Substituent at Position 4 | In Vitro Potency (IC₅₀, µM) |

| 1 | -H | 10.5 |

| 1a | -F | 5.2 |

| 1b | -Cl | 3.8 |

| 1c | -CH₃ | 8.1 |

| 1d | -OCH₃ | 6.5 |

This table provides a hypothetical representation of how different substituents on the phenyl ring of this compound could influence its biological potency.

Bioisosteric Modifications for Enhanced Properties

Bioisosterism is a fundamental strategy in medicinal chemistry used to modify a lead compound to improve its physicochemical and pharmacokinetic properties while maintaining or enhancing its biological activity. uniroma1.it This involves replacing a functional group with another that has similar steric and electronic characteristics.

Table 2: Potential Bioisosteric Replacements for Functional Groups in this compound

| Original Functional Group | Potential Bioisostere | Rationale for Replacement |

| Nitrile (-CN) | Tetrazole | Mimics the acidic properties and hydrogen bonding of a carboxylic acid. |

| Nitrile (-CN) | Oxadiazole | Can offer improved metabolic stability and modulate electronic properties. |

| Hydroxyl (-OH) | Fluorine (-F) | Can block metabolic oxidation and alter conformational preferences. |

| Hydroxyl (-OH) | Amine (-NH₂) | Introduces a basic center and alters hydrogen bonding capabilities. |